2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide
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Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide is a fluorinated organic compound with the molecular formula C10H6F7NS. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, including high thermal stability and resistance to chemical degradation. It is used in various scientific and industrial applications due to its distinctive chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide typically involves the reaction of heptafluorobutyric acid derivatives with aniline derivatives under controlled conditions. One common method includes the use of 2,2,3,3,4,4,4-heptafluorobutyric acid chloride, which reacts with aniline in the presence of a base such as triethylamine to form the desired thioamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring catalysts or specific solvents to facilitate the reaction.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and fluorine chemistry.
Biology: In studies involving enzyme inhibition and protein interactions due to its unique structure.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the inhibition of specific enzymes or alteration of protein functions. The compound’s high electronegativity due to the fluorine atoms allows it to form strong hydrogen bonds and van der Waals interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used in polymer synthesis and coatings.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Utilized in the synthesis of fluorinated block copolymers.
2,2,3,3,4,4,4-Heptafluorobutylamine: Employed in the production of fluorinated amines and other derivatives.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-phenylbutanethioamide stands out due to its thioamide group, which provides unique reactivity compared to other fluorinated compounds. This makes it particularly valuable in applications requiring specific chemical transformations and stability under harsh conditions.
Properties
CAS No. |
61881-12-7 |
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Molecular Formula |
C10H6F7NS |
Molecular Weight |
305.22 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-phenylbutanethioamide |
InChI |
InChI=1S/C10H6F7NS/c11-8(12,9(13,14)10(15,16)17)7(19)18-6-4-2-1-3-5-6/h1-5H,(H,18,19) |
InChI Key |
WAPVYOONVRTQCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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